Germanium selenide

Overview

Description

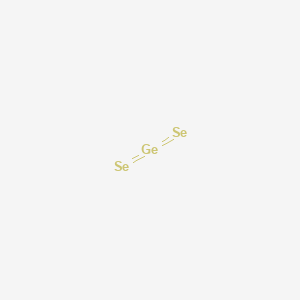

Germanium selenide (GeSe) is known for its orthorhombic crystal structure and is classified within the space group D 2 h 16 - Pcmn. It exhibits a distorted NaCl type structure, isomorphous with SnS and SnSe, featuring Ge–Se distances ranging between 2.54 and 3.39 Å (Okazaki, 1958).

Synthesis Analysis

GeSe has been synthesized via various methods, including reactions with elemental sulfur and selenium to create novel cyclic polychalcogenides containing germanium. This showcases the compound's versatility and adaptability in chemical synthesis (Nakata, Takeda, & Tokitoh, 2002).

Molecular Structure Analysis

The molecular structure of GeSe is further elucidated through the synthesis of germanium chalcophosphates, revealing its polar orthorhombic space group and highlighting the discrete molecular anion GeP(4)Q(12) within its framework. This structural insight is crucial for understanding its unique properties (Morris et al., 2012).

Chemical Reactions and Properties

GeSe participates in various chemical reactions, forming compounds with unique properties. For instance, reactions with elemental sulfur and selenium result in the synthesis of cyclic polychalcogenides, showcasing the compound's reactive versatility (Nakata, Takeda, & Tokitoh, 2002).

Physical Properties Analysis

Ab initio calculations have been pivotal in understanding GeSe's electronic and optical properties. These studies highlight the material's potential for applications in optoelectronics and photovoltaics, emphasizing the importance of including spin–orbit interaction in the calculations (Makinistian & Albanesi, 2007).

Chemical Properties Analysis

The chemical stability of GeSe under various conditions is a vital aspect of its material properties. Studies have demonstrated that GeSe surfaces and thin flakes are prone to oxidation, which significantly influences their photovoltaic and photoelectrochemical applications. This oxidation process leads to the formation of a germanium-oxide skin, affecting the material's bandgap and catalytic activities (Boukhvalov et al., 2021).

Scientific Research Applications

Low-Energy Focused Ion Beam Lithography : GeSe resists are effective in low-energy focused ion beam lithography, enabling the production of submicron lines using a 20 keV finely focused ion beam (Wagner et al., 1981).

Catalytic Activation : Germanium shows excellent performance in activating nitrous oxide by carbon monoxide, while selenium demonstrates potential through spin orbit coupling mechanisms (Chiodo et al., 2008).

Nonlinear Optical Properties : GeSe nanoflakes exhibit significant nonlinear optical properties, suitable for all-optical information conversion due to their high stability and unique photoelectric characteristics (Jia et al., 2019).

Nonvolatile Random Access Memory Applications : Hot wire chemical vapor deposition of GeSe thin films shows potential for use in nonvolatile random access memory applications due to conformal step coverage (Reso et al., 2011).

Nanoelectronic Applications : The electronic properties of bilayer GeSe can be tuned by varying the stacking order and applying in-plane strain, offering potential for nanoelectronic applications (Mao et al., 2018).

Health Benefits in Allium Vegetables : Allium vegetables, like garlic and onions, are rich in germanium and selenium, beneficial for human health and potentially preventing cancer and cardiovascular diseases (Koca et al., 2016).

Enhanced Sensitivity and Contrast for Patterning SiO2 on Silicon : Silver-sensitized GeSe photoresist with SF6 plasma provides superior sensitivity and contrast for patterning SiO2 on silicon (Huggett et al., 1983).

Photocatalytic Efficiency : Surface oxidation on GeSe crystals and flakes enhances photocatalytic efficiency, providing active sites for catalytic reactions at different wavelengths (Boukhvalov et al., 2021).

Influence on Nuclear Structure : Triaxiality in selenium-76 nuclei may impact the low-lying nuclear structure, which is relevant in the study of neutrinoless double-beta decay (Henderson et al., 2019).

Crystal Structure Analysis : The crystal structure of GeSe is orthorhombic, distorted NaCl type, and is isomorphous with SnS and SnSe (Okazaki, 1958).

Mechanism of Action

Target of Action

Germanium selenide (GeSe) is a two-dimensional (2D) semiconductor material . Its primary targets are optoelectronic applications, including thin-film solar cells (TFSCs) and photoelectrochemical (PEC) water splitting . The compound’s excellent optoelectronic properties, high optical absorption, good conductivity, and band gap ranging from 1 to 2 eV make it suitable for these applications .

Mode of Action

GeSe interacts with its targets through its optoelectronic properties. It absorbs light across a wide range of wavelengths, facilitating effective photon absorption and electron-hole pair generation . The electronic properties of GeSe are dominated by direct transitions . The presence of defects significantly modifies the excitonic properties of the system .

Biochemical Pathways

The primary biochemical pathway affected by GeSe is the conversion of solar energy into usable energy. This is achieved through photovoltaic (PV) and photoelectrochemical (PEC) cells, which rely on efficient light absorbers like GeSe to convert solar photons into usable energy . The compound’s high light absorption coefficient facilitates effective photon absorption and electron-hole pair generation .

Result of Action

The result of GeSe’s action is the conversion of solar energy into usable energy. This is achieved through the generation of electron-hole pairs and the subsequent creation of a current or voltage . The compound’s action results in high photoconversion efficiency and fast response time, making it a promising material for photoconversion applications .

Action Environment

The action of GeSe is influenced by environmental factors. For instance, its superior stability in air conditions makes it a promising material for various applications . Perturbations such as the presence of defects can have a significant impact on its properties . Therefore, the compound’s action, efficacy, and stability can be influenced by the environment in which it is used.

Safety and Hazards

Future Directions

GeSe holds tremendous promise in a wide range of applications, including thin-film solar cells (TFSCs) and photoelectrochemical (PEC) water splitting . To enable its potential in high performances of TFSCs and PEC devices for future large-scale applications, further improvement in materials quality, device design, and development is required .

properties

IUPAC Name |

bis(selanylidene)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeSe2/c2-1-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDSCDJEAVCHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge](=[Se])=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeSe2 | |

| Record name | Germanium(IV) selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Germanium(IV)_selenide&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065237 | |

| Record name | Germanium selenide (GeSe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12065-11-1 | |

| Record name | Germanium diselenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium selenide (GeSe2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012065111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium selenide (GeSe2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium selenide (GeSe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)

![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)

![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)